molecular formula C21H13N B1219686 Dibenz[c,h]acridine CAS No. 224-53-3

Dibenz[c,h]acridine

Cat. No.: B1219686
CAS No.: 224-53-3
M. Wt: 279.3 g/mol
InChI Key: BTVBCAKHMZHLFR-UHFFFAOYSA-N
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Description

Dibenz[c,h]acridine is a polycyclic aromatic hydrocarbon that contains nitrogen. It is a heterocyclic compound with the molecular formula C₂₁H₁₃N and a molecular weight of 279.33 g/mol. This compound is known for its complex structure, which includes fused benzene and acridine rings. This compound is of interest due to its presence in various environmental pollutants and its potential biological activities.

Scientific Research Applications

Dibenz[c,h]acridine has several scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.

    Biology: Investigated for its potential mutagenic and carcinogenic properties.

    Medicine: Studied for its interactions with biological macromolecules and potential therapeutic applications.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Dibenz[c,h]acridine plays a significant role in biochemical reactions, particularly in the context of its metabolism and interaction with various enzymes and proteins. It is metabolized predominantly by liver microsomes to form dihydrodiol and diol epoxide derivatives . These metabolites are known to interact with DNA, leading to mutagenic and carcinogenic effects. The enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the formation of reactive intermediates that can bind to DNA and proteins .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by inducing DNA damage, which can lead to mutations and cancer. The compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce the formation of DNA adducts, which interfere with normal cellular processes and can lead to apoptosis or uncontrolled cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation to reactive intermediates that can bind to DNA and proteins. These interactions result in the formation of DNA adducts, which can cause mutations and initiate carcinogenesis. The compound’s ability to induce frameshift mutations is particularly noteworthy, as it can lead to significant alterations in gene expression . Additionally, this compound can inhibit or activate various enzymes, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound and its metabolites can persist in biological systems, leading to prolonged exposure and sustained biological effects . Long-term studies in vitro and in vivo have demonstrated its potential to cause chronic toxicity and carcinogenicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may induce mild DNA damage and cellular stress, while higher doses can lead to significant toxicity and carcinogenic effects. Studies have shown that this compound can induce skin tumors in mice following topical application and increase the incidence of lung tumors after subcutaneous administration . The compound’s tumorigenic activity is dose-dependent, with higher doses leading to more severe adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes convert this compound into dihydrodiol and diol epoxide derivatives, which are the proximate carcinogens . The metabolic activation of this compound is stereoselective, with specific enantiomers of the metabolites exhibiting different levels of mutagenic and carcinogenic activity . The compound’s metabolism also involves the formation of secondary metabolites, such as tetrols and phenolic dihydrodiols .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. Additionally, this compound can be sequestered in cellular compartments, affecting its localization and biological activity .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it interacts with DNA and induces mutagenic effects . The subcellular distribution of this compound and its metabolites can influence their biological activity and the extent of cellular damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenz[c,h]acridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under high-temperature conditions. For instance, the cyclization of 2-aminobiphenyl with o-phenylenediamine in the presence of a strong acid catalyst can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions to form the desired polycyclic structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Dibenz[c,h]acridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Comparison with Similar Compounds

Dibenz[c,h]acridine can be compared with other similar compounds, such as:

  • Dibenz[a,h]acridine
  • Dibenz[a,j]acridine
  • Benzo[a]acridine
  • Benzo[c]acridine

Uniqueness

This compound is unique due to its specific ring structure and the position of the nitrogen atom within the acridine ring. This structural difference can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N/c1-3-7-18-14(5-1)9-11-16-13-17-12-10-15-6-2-4-8-19(15)21(17)22-20(16)18/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVBCAKHMZHLFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C4C(=C3)C=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176929
Record name Dibenz(c,h)acridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224-53-3
Record name Dibenz[c,h]acridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenz(c,h)acridine
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Record name Dibenz(c,h)acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-azapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1,3(12),4(9),5,7,10,13,15,17(22),18,20-undecaene
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Record name DIBENZ(C,H)ACRIDINE
Source FDA Global Substance Registration System (GSRS)
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Record name DIBENZ(C,H)ACRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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